molecular formula C18H16N2O7 B5556734 6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid

6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid

Cat. No. B5556734
M. Wt: 372.3 g/mol
InChI Key: FONUPEJHWCEXJP-UFWORHAWSA-N
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Description

The compound of interest falls into a category of complex organic molecules that have garnered attention for their diverse chemical properties and potential applications in various fields, including materials science and pharmacology. Its structure suggests it possesses unique characteristics due to the presence of multiple functional groups: a benzodioxole moiety, a hydrazonoyl group, and a dimethoxybenzoic acid segment.

Synthesis Analysis

The synthesis of complex organic compounds like the one often involves multi-step reactions, including the formation of key intermediates such as benzodioxole derivatives and hydrazonoyl halides, followed by coupling reactions to introduce the dimethoxybenzoic acid component. For example, the synthesis of similar compounds has been achieved through condensation reactions between appropriate hydrazides and carboxylic acid derivatives under specific conditions to ensure the formation of the desired product with high yield and purity (Sapari et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing benzodioxole and dimethoxybenzoic acid moieties has been extensively studied using techniques such as X-ray crystallography. These studies reveal the conformational preferences of the molecule, the planarity or non-planarity of the benzodioxole ring system, and the spatial arrangement of the dimethoxy groups relative to the benzoic acid core. Such structural insights are crucial for understanding the compound's reactivity and properties (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The benzodioxole moiety is known for its electron-rich nature, contributing to reactions such as electrophilic substitutions. The hydrazonoyl group can participate in cycloaddition reactions, and the carboxylic acid function allows for esterification and amide formation reactions. The presence of multiple reactive sites enables a wide range of chemical transformations, making the compound a versatile intermediate for further chemical synthesis.

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are determined by their molecular structure and intermolecular interactions. For instance, the presence of dimethoxy groups and the benzodioxole ring might influence the compound's solubility in organic solvents, while hydrogen bonding capabilities of the carboxylic acid group could affect its melting point and crystalline form (Portalone, 2011).

Scientific Research Applications

Gallic Acid Research Applications

Gallic acid, a related compound, has been studied for its planar structure and the ability of its –COOH groups to form hydrogen-bonded cyclic dimers. This property contributes to the formation of a three-dimensional network structure in crystals, which could have implications in material science and crystal engineering research (Jianping Zhao, I. Khan, F. Fronczek, 2011).

New Polymorphs of Dimethoxybenzoic Acid

Research on new crystalline forms of dimethoxybenzoic acid has implications for co-crystal engineering, a field that explores how modifications in crystal structure can affect material properties. This research can be valuable in pharmaceutical development for improving drug formulation and stability (G. Portalone, 2011).

Pyridine Derivative Synthesis and Microbial Studies

The synthesis and microbial study of pyridine derivatives highlight the potential of related chemical compounds in developing new antimicrobial agents. This research avenue could be explored with the chemical compound for its possible antimicrobial properties (N. Patel, S. N. Agravat, 2007).

Iodine(V) Reagents in Organic Synthesis

The use of iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), for oxidation processes adjacent to carbonyl functionalities suggests a research application for the synthesis and functionalization of complex organic molecules. This could provide a pathway to study the compound of interest in various oxidation states and its potential as an intermediate in organic synthesis (K. Nicolaou, T. Montagnon, P. Baran, Y. Zhong, 2002).

Oxidation Systems and Environmental Benignity

Research into TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine(III) reagents underlines the importance of developing environmentally benign synthesis methods. Exploring the oxidation reactions of the compound could contribute to the green chemistry field by developing sustainable and efficient synthetic pathways (Xiao‐Qiang Li, Chi Zhang, 2009).

properties

IUPAC Name

6-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-24-13-6-4-11(15(18(22)23)16(13)25-2)8-19-20-17(21)10-3-5-12-14(7-10)27-9-26-12/h3-8H,9H2,1-2H3,(H,20,21)(H,22,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONUPEJHWCEXJP-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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